molecular formula C18H26Cl2N6O B10789993 1194961-19-7 (Free base)

1194961-19-7 (Free base)

Cat. No.: B10789993
M. Wt: 413.3 g/mol
InChI Key: AXHMCRALBQMFHA-FZMMWMHASA-N
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Description

PRT318 is a novel and selective inhibitor of spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a protein tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptors, affecting cell survival and proliferation. PRT318 has shown significant potential in inhibiting chronic lymphocytic leukemia cell survival and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

PRT318 is synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Industrial Production Methods

In industrial settings, the production of PRT318 involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PRT318 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PRT318 may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

PRT318 has a wide range of scientific research applications, including:

Mechanism of Action

PRT318 exerts its effects by selectively inhibiting spleen tyrosine kinase. Spleen tyrosine kinase is involved in the activation of B-cell receptors, which triggers downstream signaling pathways that promote cell survival and proliferation. By inhibiting spleen tyrosine kinase, PRT318 disrupts these signaling pathways, leading to reduced cell survival and migration. This mechanism makes PRT318 a valuable therapeutic agent for conditions such as chronic lymphocytic leukemia and autoimmune disorders .

Comparison with Similar Compounds

PRT318 is compared with other similar spleen tyrosine kinase inhibitors, such as P505-15 and fostamatinib. While all these compounds target spleen tyrosine kinase, PRT318 is unique in its high selectivity and potency. PRT318 has shown greater efficacy in inhibiting chronic lymphocytic leukemia cell survival and migration compared to other inhibitors .

List of Similar Compounds

PRT318’s unique properties and high selectivity make it a promising compound for further research and therapeutic development.

Properties

Molecular Formula

C18H26Cl2N6O

Molecular Weight

413.3 g/mol

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide;dihydrochloride

InChI

InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1

InChI Key

AXHMCRALBQMFHA-FZMMWMHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N.Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N.Cl.Cl

Origin of Product

United States

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